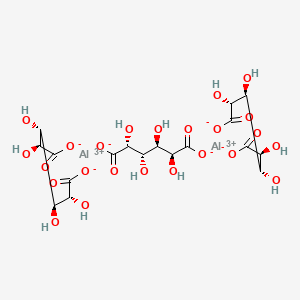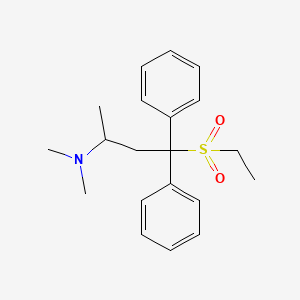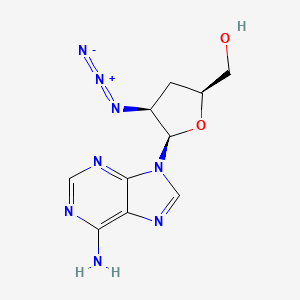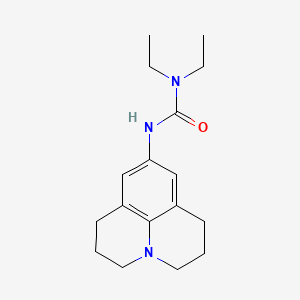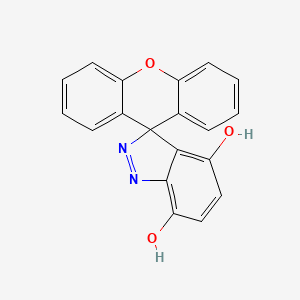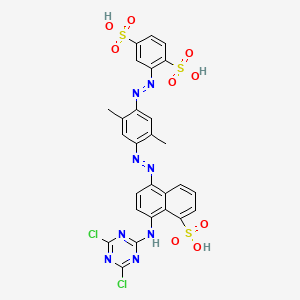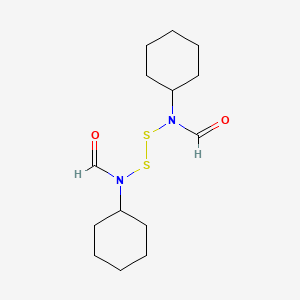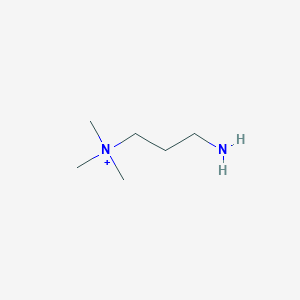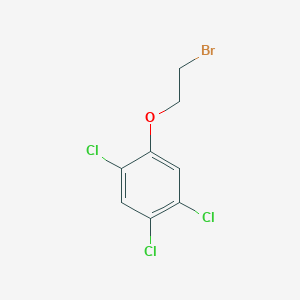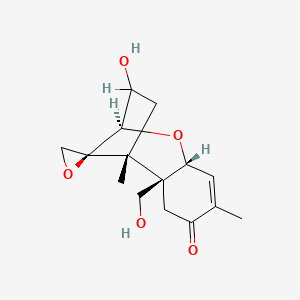
Ethyl trans-chrysanthemate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trans-chrysanthemate is an organic compound with the molecular formula C12H20O2. It is an ester derived from chrysanthemic acid and ethanol. This compound is known for its role in the synthesis of pyrethroid insecticides, which are widely used in agriculture and household pest control due to their effectiveness and low toxicity to mammals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl trans-chrysanthemate can be synthesized through the esterification of chrysanthemic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl trans-chrysanthemate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Substitution: This compound can participate in substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Chrysanthemic acid and ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted chrysanthemate esters.
Wissenschaftliche Forschungsanwendungen
Ethyl trans-chrysanthemate has several scientific research applications, including:
Wirkmechanismus
Ethyl trans-chrysanthemate exerts its effects primarily through its role as a precursor to pyrethroid insecticides. Pyrethroids act on the nervous systems of insects by binding to voltage-gated sodium channels, leading to prolonged depolarization and paralysis of the insect. This mechanism makes pyrethroids highly effective insecticides .
Vergleich Mit ähnlichen Verbindungen
Ethyl trans-chrysanthemate is similar to other chrysanthemate esters, such as methyl chrysanthemate and isobutyl chrysanthemate. it is unique in its specific ester group, which influences its physical and chemical properties. Compared to its analogs, this compound is often preferred for its balance of effectiveness and safety in insecticide formulations .
Similar Compounds
- Methyl chrysanthemate
- Isobutyl chrysanthemate
- Chrysanthemic acid esters
Eigenschaften
CAS-Nummer |
41641-25-2 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
ethyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
VIMXTGUGWLAOFZ-ZJUUUORDSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H](C1(C)C)C=C(C)C |
Kanonische SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


